molecular formula C75H108N20O13 B1604648 Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)- CAS No. 84676-91-5

Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)-

Cat. No. B1604648
CAS RN: 84676-91-5
M. Wt: 1497.8 g/mol
InChI Key: SAPCBHPQLCZCDV-QVBDNUAOSA-N
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Description

Substance P is a neuropeptide that belongs to the tachykinin family. It is composed of 11 amino acids and is widely distributed in the central and peripheral nervous systems. Substance P plays a crucial role in various physiological processes, including pain perception, inflammation, and mood regulation.

Scientific Research Applications

Anticancer Properties

SPA's lipid-associated 3D structure is crucial for its interaction with peripheral receptors, contributing to its unique ability to inhibit peptide receptor interactions across multiple receptor types. This structural characteristic may underlie SPA's efficacy as an anticancer agent, particularly noted in studies demonstrating its potential in inhibiting the growth of small cell lung cancer cells both in vitro and in vivo. The SPA analog [D-Arg1,D-Trp5,7,9,Leu11]Substance P has been identified as a potent inhibitor of small cell lung cancer (SCLC) cell growth, demonstrating the therapeutic potential of SP analogs in cancer treatment (Keire et al., 2006) (Seckl et al., 1997).

Immune System Modulation

SPA also plays a role in modulating the immune system. It has been shown to augment tumor necrosis factor release in human monocyte-derived macrophages, suggesting that SPA and its analogs can influence cytokine production and potentially modulate immune responses in various contexts. This effect is specific and can be blocked by SPA antagonists, highlighting the precise role SPA plays in immune system regulation (Lee et al., 1994).

Neuropharmacological Research

In neuropharmacological research, SPA has been investigated for its potential roles in pain transmission and inflammation, drawing parallels with the actions of substance P itself. Studies have explored the synthesis, processing, and biological activities of SPA, including its effects on neurotransmitter release and receptor interactions. These studies contribute to our understanding of SPA's potential therapeutic applications in treating chronic pain and inflammatory conditions (Harmar et al., 1980) (Jarpe et al., 1998).

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60-,61+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPCBHPQLCZCDV-QVBDNUAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H108N20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233656
Record name Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1497.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)-

CAS RN

84676-91-5
Record name Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084676915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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